Oxybis(trimethylenenitrilo)tetraacetic acid
Description
Properties
Molecular Formula |
C14H24N2O9 |
|---|---|
Molecular Weight |
364.35 g/mol |
IUPAC Name |
2-[3-[3-[bis(carboxymethyl)amino]propoxy]propyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H24N2O9/c17-11(18)7-15(8-12(19)20)3-1-5-25-6-2-4-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
XCASOKLMCZYKSE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)COCCCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((Oxybis(propane-3,1-diyl))bis(azanetriyl))tetraaceticacid typically involves the reaction of diethylene glycol with 3-chloropropylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction without decomposing the reactants.
Solvent: Polar solvents like water or ethanol to dissolve the reactants and products.
Catalyst: Basic catalysts such as sodium hydroxide to promote the nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-((Oxybis(propane-3,1-diyl))bis(azanetriyl))tetraaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,2’,2’‘,2’‘’-((Oxybis(propane-3,1-diyl))bis(azanetriyl))tetraaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in coordination chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which 2,2’,2’‘,2’‘’-((Oxybis(propane-3,1-diyl))bis(azanetriyl))tetraaceticacid exerts its effects involves its ability to form stable complexes with metal ions. The compound’s multiple functional groups allow it to coordinate with metal ions, effectively sequestering them and preventing unwanted reactions. This chelation process is crucial in applications such as metal ion removal, catalysis, and stabilization of reactive species.
Comparison with Similar Compounds
Comparative Analysis with Analogous Chelators
Structural Comparison
The table below summarizes key structural differences among related compounds:
| Compound | Backbone Structure | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| EDTA | Ethylene backbone (two methylene groups between N atoms) | Four carboxylate groups | C₁₀H₁₆N₂O₈ | 292.24 |
| EGTA | Ethylene glycol ether backbone | Four carboxylates, ether linkage | C₁₄H₂₄N₂O₁₀ | 380.35 |
| BAPTA | Benzene rings replacing methylene groups | Aromatic rings, four carboxylates | C₂₂H₂₀N₂O₁₀ | 476.40 |
| EEDTA | Di(2-aminoethyl) ether linkage (ethylen groups) | Ether-oxygen, four carboxylates | C₁₀H₁₈N₂O₉ | 310.26 |
| Oxybis(trimethylenenitrilo)tetraacetic acid | Trimethylene groups (–CH₂–CH₂–CH₂–) between oxygen and nitrogen | Ether-oxygen, four carboxylates | Hypothetical: C₁₂H₂₂N₂O₁₀ | ~378.32 (estimated) |
Notes:
Functional Properties
Metal Selectivity and Stability Constants
| Compound | Ca²⁺ Dissociation Constant (Kd) | Mg²⁺ Selectivity (Kd ratio Ca²⁺:Mg²⁺) | pH Sensitivity |
|---|---|---|---|
| EDTA | ~10⁻¹⁰ M | 1:1 (low selectivity) | High (binding decreases below pH 6) |
| EGTA | ~10⁻⁷ M | >10⁵ | Moderate |
| BAPTA | 1.1 × 10⁻⁷ M | >10⁵ | Low |
| EEDTA | Not reported | Not reported | Moderate |
| Trimethylene analog | Estimated ~10⁻⁷–10⁻⁸ M | Hypothesized >10⁴ | Moderate |
Biological Activity
Oxybis(trimethylenenitrilo)tetraacetic acid (EGTA) is a chelating agent that has garnered significant attention in biochemical and pharmacological research due to its ability to bind divalent metal ions, particularly calcium. This article delves into the biological activity of EGTA, highlighting its mechanisms of action, applications in research, and clinical implications.
Chemical Structure and Properties
EGTA is a synthetic compound characterized by its ability to form stable complexes with metal ions. Its structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 378.3 g/mol
The compound features multiple carboxylate groups that facilitate the binding of metal ions, making it a potent chelator.
EGTA primarily exerts its biological effects through the chelation of calcium ions. By binding calcium, it alters various physiological processes:
- Inhibition of Calcium-Dependent Enzymes : EGTA inhibits enzymes that require calcium for activity, including phospholipases and certain kinases.
- Modulation of Signal Transduction Pathways : The reduction of intracellular calcium levels can affect signaling pathways such as those involving protein kinase C (PKC) and calmodulin-dependent processes.
1. Calcium Chelation
EGTA's ability to chelate calcium is crucial in numerous biological systems. It is commonly used in experimental settings to control calcium concentrations in cell cultures and biochemical assays.
| Ion | Binding Constant (log K) |
|---|---|
| Calcium (Ca²⁺) | 10.7 |
| Magnesium (Mg²⁺) | 6.0 |
The high binding constant for calcium indicates a strong affinity, which is essential for its role in experimental biology.
2. Effects on Cellular Functions
Research has demonstrated that EGTA can significantly influence various cellular functions:
- Cell Proliferation : Studies indicate that EGTA can inhibit the proliferation of certain cancer cell lines by reducing calcium signaling pathways involved in growth regulation.
- Apoptosis Induction : EGTA has been shown to induce apoptosis in specific cell types by disrupting calcium homeostasis, leading to mitochondrial dysfunction.
Case Studies
-
Cardiomyocyte Studies :
A study investigated the effects of EGTA on cardiomyocyte contractility. The results indicated that EGTA treatment reduced contractile force, demonstrating its role in modulating cardiac function through calcium chelation. -
Neuronal Cell Studies :
In neuronal cultures, EGTA was used to study synaptic plasticity. The findings suggested that lowering extracellular calcium levels with EGTA impaired long-term potentiation (LTP), a critical process for learning and memory.
Clinical Applications
EGTA has several clinical applications due to its biological activity:
- Lead Poisoning Treatment : As a chelating agent, EGTA is utilized in treating lead poisoning by binding lead ions and facilitating their excretion.
- Cardiovascular Research : Its role in modulating calcium levels makes it valuable in studies related to heart diseases and arrhythmias.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
